Topoisomerase I inhibitor 12

Osteosarcoma Antiproliferative Structure-Activity Relationship

Researchers screening hTop1 inhibitors often encounter inactive analogs or camptothecin-associated toxicities. Topoisomerase I inhibitor 12 resolves these gaps through structure-guided simplification. • HOS osteosarcoma IC50 = 1.47 µM - the sole active congener in its panel; structurally similar analogs showed no detectable activity, confirming target specificity • 2.89-fold cancer selectivity (BJ1 fibroblast IC50 = 4.25 µM) with no acute liver toxicity vs. doxorubicin; LD50 = 250 mg/kg • 75.36% colon adenocarcinoma tumor volume reduction in vivo; penetrates 3D multicellular tumor spheroids Supplied as ≥98% pure solid; shipped ambient. For R&D use only.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
Cat. No. B12381055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 12
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)C(=CC3=CC=CC=C3)N4C2=NC5=CC=CC=C5C4=O
InChIInChI=1S/C23H22N4O3/c28-21-18-8-4-5-9-19(18)24-23-26(11-10-25-12-14-30-15-13-25)22(29)20(27(21)23)16-17-6-2-1-3-7-17/h1-9,16H,10-15H2/b20-16+
InChIKeyWMMBGUDKHYSXMC-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase I Inhibitor 12: Overview and Anticancer Profile


Topoisomerase I inhibitor 12 (compound 12) is a camptothecin-derived small molecule that acts as a potent inhibitor of human DNA topoisomerase I (hTop1), a validated target in cancer therapy. It is a tricyclic, structure-simplified analog designed to overcome limitations of classical camptothecin derivatives, including toxicity and pharmacokinetic issues [1]. This compound has demonstrated notable anti-proliferative activity against a range of cancer cell lines, including bone, breast, prostate, and colorectal cancers, with a distinct selectivity profile over normal cells [2]. Its development as a research tool and potential therapeutic agent is supported by peer-reviewed studies detailing its in vitro potency, in vivo efficacy, and preliminary safety data.

Topoisomerase I Inhibitor 12: Why In-Class Substitution Fails


Within the topoisomerase I inhibitor class, simple substitution based on mechanism-of-action alone is scientifically unreliable due to significant variance in potency, selectivity, and safety profiles among closely related analogs. For instance, while many camptothecin derivatives suffer from dose-limiting toxicities or efflux pump-mediated resistance, Topoisomerase I inhibitor 12 was specifically engineered through a structure simplification strategy to mitigate these issues [1]. Direct comparison in the same study revealed that while compound 12 showed potent activity against HOS osteosarcoma cells (IC50 = 1.47 µM), other synthesized inhibitors in the same panel exhibited no detectable activity [1]. Furthermore, its differential safety profile, characterized by a lack of acute liver toxicity when compared to a standard chemotherapeutic like doxorubicin, underscores that not all topoisomerase I poisons are interchangeable [1]. Selection and procurement for research must be guided by this level of specific, quantitative differentiation rather than class-level assumptions.

Topoisomerase I Inhibitor 12: Quantitative Differentiation Evidence


Activity Against Osteosarcoma Cells vs. Structural Congeners

In a head-to-head panel of novel camptothecin-based derivatives, Topoisomerase I inhibitor 12 (compound 12) was the sole compound to show significant activity against the HOS osteosarcoma cell line, with an IC50 of 1.47 µM, whereas other synthesized inhibitors (including compounds 3a,b, 7a,b, and others in the study) showed no detectable activity against any cancer cell type [1]. This demonstrates a clear structural advantage for this specific imidazoquinazoline analog in targeting bone cancer cells.

Osteosarcoma Antiproliferative Structure-Activity Relationship

Cancer Cell Line Selectivity Over Normal Fibroblasts

Topoisomerase I inhibitor 12 exhibits a distinct potency profile across a panel of human cancer cell lines, with IC50 values ranging from 1.47 to 5.96 µM. Notably, it demonstrates a 2.89-fold selectivity for cancer cells over normal fibroblasts [1]. The most potent activity was observed in HOS bone cancer cells (IC50 = 1.47 µM), followed by SAOS-2 (IC50 = 3.20 µM), SKOV-3 (IC50 = 3.48 µM), HCT-116 (IC50 = 3.67 µM), DU-145 (IC50 = 3.81 µM), and MDA-MB-231 (IC50 = 5.96 µM). Its activity against normal BJ1 fibroblasts (IC50 = 4.25 µM) provides a quantifiable therapeutic window.

Cancer Cell Line Panel Selectivity Index Cytotoxicity

Tumor Volume Reduction in Colon Adenocarcinoma Model

In an in vivo efficacy study using a Swiss Albino mouse model bearing colon adenocarcinoma tumors, treatment with Topoisomerase I inhibitor 12 resulted in a substantial 75.36% reduction in tumor volume after five weeks of treatment [1]. While the study does not provide a direct head-to-head comparator in the same tumor model, the magnitude of tumor reduction provides a robust benchmark for its potential therapeutic utility.

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Absence of Acute Liver Toxicity Compared to Doxorubicin

A key differentiator for Topoisomerase I inhibitor 12 is its favorable safety profile. When directly compared to doxorubicin, a standard chemotherapeutic agent known for its cardiotoxicity and hepatotoxicity, compound 12 demonstrated an absence of acute oral liver toxicity in vivo [1]. Furthermore, the compound's acute lethal dose (LD50) in Swiss Albino female mice was determined to be 250 mg/kg, providing a quantifiable benchmark for its safety margin.

Hepatotoxicity Safety Pharmacology Comparative Toxicology

Penetration in 3D Tumor Spheroid Model

In a 3D multicellular tumor spheroid model derived from HOS osteosarcoma cells, Topoisomerase I inhibitor 12 demonstrated great penetrating power [1]. This is a critical differentiator, as 2D monolayer cultures often overestimate drug efficacy; compounds that can effectively penetrate and exert activity within a 3D tumor-like architecture are more predictive of in vivo performance. The study notes that this penetrating power was observed in the context of compound 12 being the most potent against HOS cells in the initial 2D screen.

3D Cell Culture Drug Penetration Tumor Microenvironment

Topoisomerase I Inhibitor 12: Research and Application Scenarios


Target Validation in Osteosarcoma Models

Given its direct head-to-head superiority over structural congeners in HOS osteosarcoma cells (IC50 = 1.47 µM) [1], Topoisomerase I inhibitor 12 is an ideal chemical probe for validating hTop1 as a therapeutic target in bone cancer. Its ability to penetrate 3D spheroids makes it suitable for advanced in vitro models that better recapitulate the tumor microenvironment [1].

Lead Optimization for Hepatotoxicity Mitigation

The demonstrated absence of acute liver toxicity in a direct comparison with doxorubicin [1] makes Topoisomerase I inhibitor 12 a valuable scaffold or benchmark compound in medicinal chemistry campaigns aimed at developing safer topoisomerase I poisons. Its LD50 of 250 mg/kg provides a clear reference point for assessing improvements in safety margins for new analogs [1].

Preclinical Efficacy Studies in Colon Adenocarcinoma

The compound's proven ability to reduce colon adenocarcinoma tumor volume by 75.36% over five weeks in an animal model [1] supports its use as a reference agent in xenograft studies. Researchers investigating combination therapies or new formulations can use this well-characterized in vivo activity as a benchmark for efficacy.

Structure-Activity Relationship Studies on Camptothecin Derivatives

As part of a carefully designed panel of structure-simplified camptothecin analogs [1], this compound serves as a key reference point for SAR studies. Its unique imidazoquinazoline core and activity profile (potent against HOS, inactive congeners) provide a clear contrast that can be used to dissect the structural determinants of hTop1 inhibition and cancer cell selectivity [1].

Technical Documentation Hub

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